molecular formula C10H18O4 B13130676 Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate

Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate

Cat. No.: B13130676
M. Wt: 202.25 g/mol
InChI Key: IHQSZBISSVTIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-hydroxybutanoic acid with 2,2-dimethyl-1,3-dioxolane in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst to facilitate esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the purification of the final product through distillation or crystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acid or base catalysts can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate exerts its effects involves interactions with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic transformations and receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanol: Shares the dioxolane ring structure but differs in functional groups.

    Methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate: Similar ester functionality with a different ester group.

    (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate: Contains a sulfonate group instead of a butanoate group.

Uniqueness

Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate is unique due to its specific ester linkage and the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and research.

Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate

InChI

InChI=1S/C10H18O4/c1-10(2)13-7-8(14-10)5-4-6-9(11)12-3/h8H,4-7H2,1-3H3

InChI Key

IHQSZBISSVTIFU-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CCCC(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.